molecular formula C12H17NO B1611484 4-(2,6-Dimethylphenyl)morpholine CAS No. 255835-91-7

4-(2,6-Dimethylphenyl)morpholine

Cat. No.: B1611484
CAS No.: 255835-91-7
M. Wt: 191.27 g/mol
InChI Key: GLHNEBLMLDMUSI-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenyl)morpholine is an organic compound characterized by a morpholine ring substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylphenyl)morpholine typically involves the reaction of 2,6-dimethylphenylamine with morpholine. One common method is through a nucleophilic substitution reaction where the amine group of 2,6-dimethylphenylamine reacts with a halogenated morpholine derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The aromatic ring of the compound can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the morpholine ring.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(2,6-Dimethylphenyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenyl)morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the 2,6-dimethylphenyl group can influence the compound’s binding affinity and specificity for its molecular targets, affecting pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylmorpholine: Lacks the dimethyl substitutions on the phenyl ring, which can affect its chemical reactivity and biological activity.

    4-(2-Methylphenyl)morpholine: Contains only one methyl group on the phenyl ring, leading to different steric and electronic properties.

    4-(3,5-Dimethylphenyl)morpholine: The methyl groups are positioned differently on the phenyl ring, which can alter the compound’s overall behavior.

Uniqueness

4-(2,6-Dimethylphenyl)morpholine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can significantly influence its chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,6-dimethylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-3-5-11(2)12(10)13-6-8-14-9-7-13/h3-5H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHNEBLMLDMUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441707
Record name 4-(2,6-dimethylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255835-91-7
Record name 4-(2,6-dimethylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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